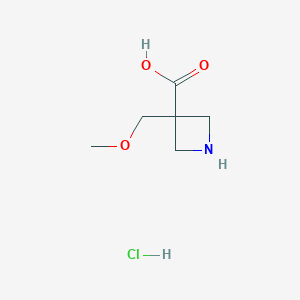

3-(Methoxymethyl)azetidine-3-carboxylic acid;hydrochloride

CAS No.: 2241130-92-5

Cat. No.: VC4408123

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241130-92-5 |

|---|---|

| Molecular Formula | C6H12ClNO3 |

| Molecular Weight | 181.62 |

| IUPAC Name | 3-(methoxymethyl)azetidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-10-4-6(5(8)9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,9);1H |

| Standard InChI Key | XYZOIESVJLJSNI-UHFFFAOYSA-N |

| SMILES | COCC1(CNC1)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Characteristics

Methyl azetidine-3-carboxylate hydrochloride is systematically named as methyl azetidine-3-carboxylate hydrochloride, with alternative designations including 3-azetidinecarboxylic acid methyl ester hydrochloride and azetidine-3-carboxylic acid methyl ester hydrochloride . Its molecular formula is C₅H₁₀ClNO₂, corresponding to a molar mass of 151.59 g/mol . The structure comprises a saturated azetidine ring (a four-membered cyclic amine) with a methoxycarbonyl (-COOCH₃) substituent at the 3-position, protonated at the nitrogen atom and paired with a chloride counterion (Figure 1).

Table 1: Key Identifiers of Methyl Azetidine-3-Carboxylate Hydrochloride

Synthesis and Manufacturing

Synthetic Routes

The synthesis of azetidine derivatives typically involves ring-closing reactions or functional group transformations. A patented method (EP0221579A1) describes the preparation of azetidine-3-carboxylic acid derivatives via reductive cleavage of N-benzyl intermediates . For example, N-benzyl-3,3-bis(hydroxymethyl)azetidine undergoes alkaline hydrolysis followed by hydrogenolysis to yield azetidine-3-carboxylic acid, which is subsequently esterified with methanol and converted to the hydrochloride salt . Critical steps include:

-

Alkaline Hydrolysis: Treatment with potassium hydroxide at elevated temperatures (200°C) to form potassium salts.

-

Acid Quenching: Neutralization with phosphoric acid to isolate intermediates.

-

Catalytic Hydrogenation: Removal of benzyl protecting groups using palladium on charcoal .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrolysis | KOH, 200°C, 5 hours | N-benzyl azetidine-3-carboxylate |

| Hydrogenolysis | H₂, Pd/C, 50–55°C | Deprotection to free amine |

| Esterification | Methanol, HCl | Methyl ester hydrochloride |

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a white to off-white crystalline powder with a melting point range of 93–97°C and a boiling point of 187–192°C . It exhibits moderate water solubility, facilitating its use in aqueous reaction media, and is stable under ambient storage conditions when protected from light and moisture .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 93–97°C | |

| Boiling Point | 187–192°C | |

| Water Solubility | Soluble | |

| Storage Recommendations | Sealed, dry, dark place |

Pharmaceutical Applications

Glycogen Phosphorylase Inhibition

Methyl azetidine-3-carboxylate hydrochloride serves as a precursor in synthesizing inhibitors of human glycogen phosphorylase, an enzyme critical to glycogen breakdown . By modulating this enzyme, researchers aim to develop therapies for type 2 diabetes and obesity-related metabolic syndromes. Structural analogs of this compound bind to the active site of the enzyme, reducing glucose release from the liver and thereby lowering blood sugar levels .

| GHS Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H315 | Causes skin irritation | Wear protective gloves |

| H319 | Causes serious eye irritation | Use eye/face protection |

| H335 | May cause respiratory irritation | Use in well-ventilated areas |

| Supplier | Quantity | Price | Purity |

|---|---|---|---|

| TCI Chemicals | 1 g | $35 | >98.0% |

| Alfa Aesar | 500 mg | $136.65 | 95% |

| TRC | 100 mg | $45 | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume